molecular formula C13H9F3O3S B2385468 Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate CAS No. 1261530-65-7

Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate

Cat. No.: B2385468
CAS No.: 1261530-65-7
M. Wt: 302.27
InChI Key: FAKHAPAXGSGYKL-UHFFFAOYSA-N
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Description

Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate is a chemical compound that features a thiophene ring substituted with a trifluoromethoxyphenyl group and a carboxylate ester. This compound is of interest due to its unique structural properties, which make it valuable in various fields such as organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone in the synthesis of such complex molecules due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in organic synthesis, it may act as a reactive intermediate, while in material science, it may contribute to the formation of polymeric structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

methyl 5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O3S/c1-18-12(17)11-7-6-10(20-11)8-2-4-9(5-3-8)19-13(14,15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKHAPAXGSGYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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